N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that features both an acetamide and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as 3,5-dimethyl-1,2-oxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amino derivatives of the acetamide group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Shares the acetamide moiety but lacks the oxazole ring.
Acetanilide: Similar structure but without the oxazole ring.
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the combination of the acetamide and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 256.29 g/mol
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown efficacy in animal models for seizures. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of electrical signals in the nervous system .
The proposed mechanism of action for this compound includes:
- Sodium Channel Modulation : Similar compounds have been shown to bind to sodium channels, inhibiting their activity and thus preventing the rapid firing of neurons associated with seizures.
- Neuroprotective Effects : Some studies suggest that these compounds may also exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from these studies:
Compound | Model | Dose (mg/kg) | Efficacy | Notes |
---|---|---|---|---|
Compound A | MES Seizures | 100 | Effective | Significant reduction in seizure duration |
Compound B | PTZ Seizures | 300 | Moderate | Delayed onset but prolonged action |
This compound | MES Seizures | TBD | TBD | Further studies required |
These findings indicate that while some derivatives show promise as anticonvulsants, further investigation is necessary to fully understand the efficacy and safety profile of this compound.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-12(5-7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDTPAWIXSYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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